1-Chloro-3-(octadecyloxy)propan-2-ol

Description

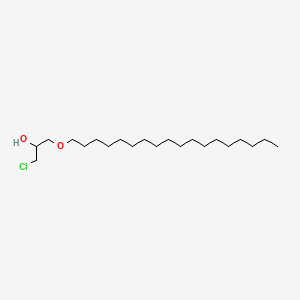

1-Chloro-3-(octadecyloxy)propan-2-ol (CAS RN: 27886-13-1) is a chlorinated alcohol derivative with the molecular formula C₂₁H₄₃ClO₂ and a molecular weight of 363.02 g/mol . Its structure consists of a central propan-2-ol backbone substituted with a chlorine atom at position 1 and a long-chain octadecyloxy (C₁₈H₃₇O) group at position 2. Key physical properties include a melting point of 37–38°C and a boiling point of 193–196°C at 0.5 Torr . The compound’s hydrophobicity, imparted by the octadecyl chain, makes it suitable for applications requiring lipid bilayer interactions or surfactant behavior.

Properties

CAS No. |

27886-13-1 |

|---|---|

Molecular Formula |

C21H43ClO2 |

Molecular Weight |

363.0 g/mol |

IUPAC Name |

1-chloro-3-octadecoxypropan-2-ol |

InChI |

InChI=1S/C21H43ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21,23H,2-20H2,1H3 |

InChI Key |

QHHAXEWGDRYRCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CCl)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-3-(octadecyloxy)propan-2-ol typically involves the reaction of octadecanol with epichlorohydrin . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(octadecyloxy)propan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-3-(octadecyloxy)propan-2-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in studies involving membrane lipids and their interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

Industry: It is employed in the production of surfactants and emulsifiers due to its amphiphilic nature

Mechanism of Action

The mechanism of action of 1-Chloro-3-(octadecyloxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the octadecyloxy group can interact with lipid membranes, affecting their fluidity and function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Hydrophobicity and Surfactant Behavior

The octadecyloxy chain in the target compound enhances lipophilicity, enabling applications in lipid membrane studies and surfactant formulations. In contrast, the methoxypropan-2-yl analogue (C₇H₁₅ClO₃) lacks this hydrophobicity and is used in small-scale nucleophilic reactions .

Steric and Electronic Effects

- 1-Chloro-3-O-trityl-2-propanol: The bulky trityl group creates steric hindrance, limiting reactivity in crowded chemical environments. This contrasts with the linear octadecyl chain, which improves solubility in nonpolar solvents .

- 1-Chloro-3-(4-chlorophenoxy)propan-2-ol: The aromatic chlorophenoxy group increases electrophilicity, making it reactive in SN2 substitutions, whereas the octadecyloxy group favors hydrophobic interactions .

Physical and Chemical Properties

| Property | This compound | 1-Chloro-3-(4-chlorophenoxy)propan-2-ol | 1-Chloro-3-O-trityl-2-propanol |

|---|---|---|---|

| Melting Point (°C) | 37–38 | Not reported | >100 (estimated) |

| Boiling Point (°C) | 193–196 (0.5 Torr) | 250–260 (1 atm) | Decomposes at high temperatures |

| Solubility | Insoluble in water; soluble in THF | Partially soluble in ethanol | Soluble in DCM, chloroform |

| Key Functional Groups | Ether, chloride, alcohol | Aromatic ether, chloride, alcohol | Trityl ether, chloride, alcohol |

Biological Activity

1-Chloro-3-(octadecyloxy)propan-2-ol, often referred to in research as a chloroalcohol derivative, has garnered interest due to its potential biological activities. This compound is synthesized through various chemical processes and is studied for its pharmacological properties, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₃₉ClO₂. Its structure includes a chloro group, which is known to influence its biological activity, and an octadecyloxy chain that enhances its lipophilicity, potentially affecting its interaction with cellular membranes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related chloroalcohols have shown effectiveness against various bacterial strains. The mechanism often involves disruption of the microbial cell membrane integrity due to the lipophilic nature of the compound, leading to cell lysis.

Table 1: Antimicrobial Activity of Related Chloroalcohols

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Chloro-3-(hexadecyloxy)propan-2-ol | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| 1-Chloro-3-(dodecyloxy)propan-2-ol | Pseudomonas aeruginosa | 16 µg/mL |

The above data suggests that the compound's activity may vary across different bacterial species, highlighting the importance of structural variations in determining efficacy.

Anti-inflammatory Effects

In addition to antimicrobial properties, chloroalcohols like this compound have been studied for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several chloroalcohol derivatives in vitro using human monocytes. The results indicated that treatment with this compound reduced TNF-α production by approximately 40% compared to untreated controls.

The biological activities of this compound are primarily attributed to its ability to interact with lipid membranes and proteins involved in signaling pathways. The chloro group may facilitate interactions with nucleophilic sites on proteins, leading to alterations in function or activity.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its derivatives. For instance, a comparative analysis of various chloroalcohols has demonstrated that longer alkyl chains generally enhance antimicrobial potency while also increasing cytotoxicity towards mammalian cells.

Table 2: Comparative Analysis of Chloroalcohol Derivatives

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| 1-Chloro-3-(hexadecyloxy)propan-2-ol | Moderate | 50 µg/mL |

| This compound | High | 40 µg/mL |

| 1-Chloro-3-(dodecyloxy)propan-2-ol | Low | 60 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.